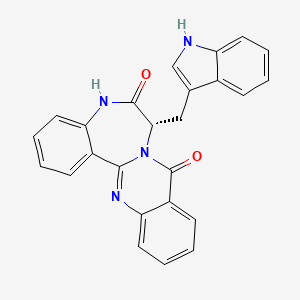
Asperlicin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperlicin D is a cholecystokinin antagonist.
Wissenschaftliche Forschungsanwendungen
Cholecystokinin Antagonism
Asperlicin D is primarily recognized for its role as a cholecystokinin (CCK) antagonist. CCK is a hormone that stimulates gallbladder contraction and pancreatic enzyme secretion. This compound has been shown to effectively inhibit CCK-induced gallbladder contractions and pancreatic enzyme release, making it a valuable tool in studying pancreatic functions and disorders .
- Inhibition Potency : this compound exhibits a significantly higher potency compared to other CCK antagonists, such as proglumide, with an effective inhibitory concentration of approximately 10−9 mmol/L .
Potential Therapeutic Uses
Given its antagonistic effects on CCK receptors, this compound may have therapeutic implications in various conditions:
- Pancreatitis : The inhibition of CCK can potentially alleviate symptoms associated with pancreatitis by reducing excessive enzyme secretion.
- Pancreatic Cancer : Research suggests that targeting CCK receptors may provide a novel approach to treating pancreatic cancer, where CCK signaling is often dysregulated .
- Gastrointestinal Disorders : As a CCK antagonist, this compound may be beneficial in managing gastrointestinal motility disorders by modulating gallbladder and pancreatic activities.
Synthesis and Case Studies
The synthesis of this compound has been achieved through various methods, including cyclodehydration of linear peptides. A notable method involves using Staudinger intermediates to facilitate the formation of the quinazolino[3,2-d][1,4]benzodiazepine structure characteristic of this compound .
Case Study Highlights
- A study demonstrated the synthesis of this compound with yields ranging from 22% to 52% using different reaction conditions involving phosphorane intermediates .
- Another investigation highlighted its significant effects on pancreatic enzyme secretion in vitro, establishing its potential as an investigational tool for further research into pancreatic physiology and pathology .
Analyse Chemischer Reaktionen
Aza-Wittig Cyclization Approach
An alternative method employs Staudinger/aza-Wittig reactions to construct the quinazolino ring:
-
Step 1 : Acylation of tryptophan derivatives with 2-azidobenzoyl chloride to form azido intermediate 23 .
-
Step 2 : Treatment with Ph₃P or Bu₃P generates a phosphorane intermediate, enabling tandem aza-Wittig cyclization and dehydration .
| Parameter | Details |
|---|---|
| Yield | 30–52% (optimized with Bu₃P in mesitylene) |
| Key Reagents | Triphenylphosphine (Ph₃P), tributylphosphine (Bu₃P) |
| Solvent | Mesitylene |
| Temperature | 150°C |
Advantage : Avoids harsh acidic conditions, offering improved functional group compatibility .
Comparative Analysis of Synthetic Methods
Key Reaction Intermediates and Byproducts
-
Intermediate 14 : Linear tripeptide with free amine and ester groups, pivotal for cyclodehydration .
-
Byproduct 25 : Hydrolyzed azide derivative observed during aza-Wittig reactions .
-
Asperlicin C : Kinetic byproduct in enzymatic synthesis due to conformational preferences .
Challenges and Optimization
Eigenschaften
CAS-Nummer |
93413-07-1 |
|---|---|
Molekularformel |
C25H18N4O2 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1 |
InChI-Schlüssel |
FPMPIGZORJWWJX-QFIPXVFZSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Asperlicin D; AsperlicinD; Asperlicin-D; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















